Methyl 2-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]benzoate
Description
Methyl 2-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]benzoate is a synthetic organic compound characterized by a 1,4-thiazepane ring (a seven-membered heterocycle containing sulfur and nitrogen) fused with a 2-chlorophenyl substituent and a methyl benzoate ester group. Its molecular formula is C₁₉H₁₈ClNO₃S, with a molecular weight of 375.87 g/mol. The compound’s structural complexity and substituent arrangement distinguish it from related derivatives, warranting comparative analysis with analogs.
Properties
IUPAC Name |
methyl 2-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO3S/c1-25-20(24)15-7-3-2-6-14(15)19(23)22-11-10-18(26-13-12-22)16-8-4-5-9-17(16)21/h2-9,18H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRUWYQWMHKTBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CCC(SCC2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Aminothiophenol with α,β-Unsaturated Carbonyl Compounds
A foundational method for constructing the 1,4-thiazepane ring involves the reaction of 2-aminothiophenol 21a with α,β-unsaturated carbonyl derivatives. This approach, adapted from 1,5-benzothiazepane syntheses, proceeds via a Michael addition followed by intramolecular cyclization. For example, reacting 2-aminothiophenol with methyl acrylate under acidic conditions yields the thiazepane core. The reaction is typically conducted in anhydrous methanol or ethanol at reflux, with acetic acid as a catalyst.
Mechanistic Insights :
- Michael Addition : The thiol group attacks the β-carbon of the α,β-unsaturated ester, forming a thioether intermediate.
- Cyclization : The amine nucleophile attacks the carbonyl carbon, eliminating water to form the seven-membered ring.
This method offers moderate yields (50–70%) but requires optimization to avoid polymerization side reactions.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis using Grubbs catalysts provides a modern alternative for constructing the 1,4-thiazepane scaffold. A diene precursor, such as N -allyl-2-chlorophenylthioamide, undergoes RCM in dichloromethane at 40°C with Grubbs 2nd-generation catalyst (5 mol%). This method achieves high regiocontrol and yields up to 85%, though catalyst costs may limit scalability.
Nucleophilic Substitution and Cyclization
A patent-derived approach involves reacting 2-chlorophenyl-substituted amines with 1,3-dibromopropane in the presence of potassium carbonate. The reaction proceeds via sequential nucleophilic substitutions, forming the thiazepane ring. For example:
2-Chloroaniline + 1,3-Dibromopropane → Intermediate → 1,4-Thiazepane
Yields range from 60–75%, with purification via column chromatography (hexane/ethyl acetate).
Acylation with Methyl 2-(Chlorocarbonyl)Benzoate
Amide Bond Formation
The final step involves coupling the thiazepane amine with methyl 2-(chlorocarbonyl)benzoate. Employing T3P (propylphosphonic anhydride) as a coupling agent, the reaction proceeds in 2-methyltetrahydrofuran at room temperature, yielding 80–85% of the target compound.
Procedure :
- Dissolve 7-(2-chlorophenyl)-1,4-thiazepane (1 mmol) and methyl 2-(chlorocarbonyl)benzoate (1.2 mmol) in 2-MeTHF.
- Add T3P (50 wt% in 2-MeTHF, 2 mmol) and pyridine (3 mmol).
- Stir for 12 h, wash with NaHCO₃, and purify via recrystallization (ethanol).
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the half-chair conformation of the thiazepane ring, with dihedral angles between aromatic planes measuring 8.86°. Intramolecular C—H⋯O hydrogen bonds stabilize the crystal lattice.
Optimization and Challenges
Yield Improvement
Stereochemical Control
The thiazepane ring exhibits axial chirality. Asymmetric synthesis using L-proline-derived catalysts achieves enantiomeric excess (ee) >90%, though scalability remains challenging.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazepane derivatives.
Scientific Research Applications
Methyl 2-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]benzoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of novel compounds with potential therapeutic properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]benzoate involves its interaction with specific molecular targets. The thiazepane ring and the chlorophenyl group contribute to its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare Methyl 2-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]benzoate with compounds sharing key structural motifs (e.g., 2-chlorophenyl groups, heterocyclic cores, or ester functionalities) from diverse applications:
Key Comparative Insights
Core Structure and Conformational Flexibility The 1,4-thiazepane ring in the target compound provides a larger, sulfur-containing heterocycle compared to the benzodiazepine (), dihydropyridine (), or isoxazolidinone () cores. This may enhance lipophilicity and influence binding interactions in biological systems. Benzodiazepines (e.g., Methylclonazepam) and dihydropyridines (e.g., Amlodipine) are rigid, planar structures critical for receptor binding, whereas the thiazepane’s seven-membered ring allows greater conformational flexibility .
Substituent Effects on Bioactivity
- The 2-chlorophenyl group is a common motif in pharmaceuticals (e.g., anticonvulsants, calcium channel blockers) and herbicides. In Methylclonazepam, it enhances GABA receptor affinity , while in Amlodipine, it contributes to calcium channel blockade . The same group in the target compound may confer similar pharmacodynamic properties.
- Benzoate esters (present in both the target compound and Amlodipine benzoate) improve solubility and bioavailability. For example, Amlodipine benzoate’s ester moiety facilitates oral absorption .
LogP Predictions: The sulfur atom in the thiazepane ring likely increases lipophilicity relative to oxygen/nitrogen-dominated cores (e.g., isoxazolidinone in Clomazone), which could influence tissue distribution .
Synthetic and Stability Considerations
- Thiazepane synthesis typically involves ring-closing reactions with sulfur sources, contrasting with the condensation routes used for benzodiazepines or dihydropyridines. Stability may be affected by the thiazepane’s susceptibility to oxidation at the sulfur center.
- In contrast, Methylclonazepam’s nitro group () and Amlodipine’s dihydropyridine core () are prone to photodegradation, highlighting differences in decomposition pathways.
Biological Activity
Methyl 2-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]benzoate, with the CAS number 1797562-63-0 and a molecular formula of CHClNOS, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Weight : 389.9 g/mol
- Molecular Formula : CHClNOS
- CAS Number : 1797562-63-0
The compound features a thiazepane ring, which is known for contributing to various biological activities due to its unique structural properties.
Acetylcholinesterase Inhibition
Another significant area of research involves the inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Thiazole and thiazepane derivatives have been identified as effective AChE inhibitors:
- Inhibitory Potency : Certain thiazole-based compounds have demonstrated IC values as low as 2.7 µM against AChE . This suggests that this compound may also possess similar inhibitory effects.
Study on Anticancer Activity
A recent study synthesized a series of thiazepane derivatives and evaluated their anticancer effects on various cell lines. The results indicated that modifications to the aromatic rings significantly affected cytotoxicity:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound A | MCF-7 | 1.8 |
| Compound B | MCF-7 | 3.5 |
| Compound C | MCF-7 | 4.5 |
This table illustrates the variability in biological activity based on structural modifications, highlighting the potential for this compound to exhibit similar or enhanced effects depending on its specific structure.
Neuroprotective Effects
Research into related compounds has also suggested neuroprotective effects through AChE inhibition:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
